molecular formula C21H27ClN2O2 B11483851 1-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine

1-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine

Cat. No.: B11483851
M. Wt: 374.9 g/mol
InChI Key: JUMLSIUIVMLAOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(PIPERIDIN-4-YL)METHYL]AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(PIPERIDIN-4-YL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the core aromatic structure. Common synthetic routes include:

    Nucleophilic Substitution: This involves the substitution of a leaving group on an aromatic ring with a nucleophile, such as a methoxy group.

    Amination: Introduction of the amine group through reductive amination or other amination techniques.

    Coupling Reactions: Use of coupling agents like palladium catalysts to form carbon-carbon or carbon-nitrogen bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, ({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(PIPERIDIN-4-YL)METHYL]AMINE is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry

In industry, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(PIPERIDIN-4-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby preventing a biological response.

Comparison with Similar Compounds

Similar Compounds

  • ({2-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(PIPERIDIN-4-YL)METHYL]AMINE
  • ({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(PIPERIDIN-4-YL)METHYL]AMINE

Uniqueness

The uniqueness of ({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(PIPERIDIN-4-YL)METHYL]AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom, for example, can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

IUPAC Name

N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-piperidin-4-ylmethanamine

InChI

InChI=1S/C21H27ClN2O2/c1-25-20-4-2-3-18(14-24-13-16-9-11-23-12-10-16)21(20)26-15-17-5-7-19(22)8-6-17/h2-8,16,23-24H,9-15H2,1H3

InChI Key

JUMLSIUIVMLAOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNCC3CCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.